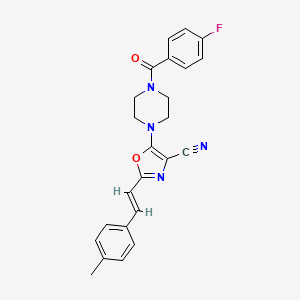![molecular formula C16H13FN2O B2489993 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline CAS No. 2095410-77-6](/img/structure/B2489993.png)
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline is not well understood, but it is believed to involve its ability to selectively bind to nucleic acids. The compound has been shown to intercalate into DNA and RNA, causing structural changes that can affect gene expression and other cellular processes. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline has been shown to have a variety of biochemical and physiological effects. In cell culture studies, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline in lab experiments is its selectivity for nucleic acids. This makes it a useful tool for studying DNA and RNA structure and function. However, one limitation is its potential toxicity, which could limit its use in certain experiments. It is important to use caution when handling this compound and to follow appropriate safety protocols.
将来の方向性
There are many potential future directions for research involving 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline. One area of interest is its use in the development of new anti-cancer drugs. The compound has shown promise in inducing apoptosis in cancer cells, and further research could lead to the development of more effective treatments. Another area of interest is its use as a fluorescent probe for imaging cellular structures and processes. The compound's selectivity for nucleic acids could make it a valuable tool for studying DNA and RNA in living cells. Finally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for its use in scientific research.
合成法
The synthesis of 6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline involves a multi-step process that begins with the reaction of 3-methyl-2-pyridinemethanol with 6-fluoro-8-nitroquinoline in the presence of a base. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield the final product. This synthesis method has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a fluorescent probe for imaging cellular structures and processes. The compound has been shown to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
6-fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-4-2-7-19-16(11)20-10-13-9-14(17)8-12-5-3-6-18-15(12)13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKKRUUPPWTBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=C3C(=CC(=C2)F)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)
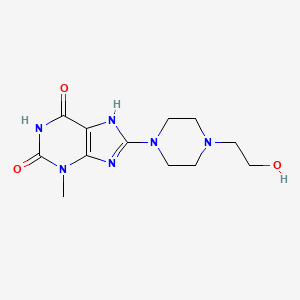
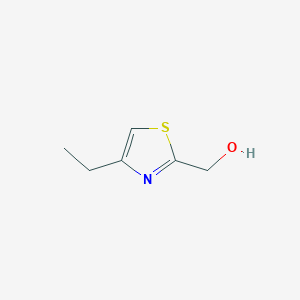
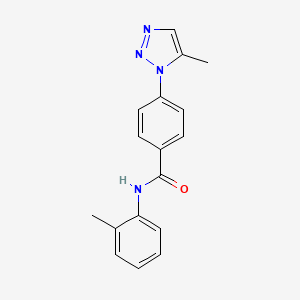
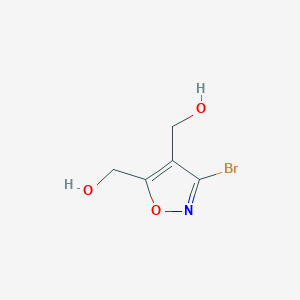
![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)
![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)
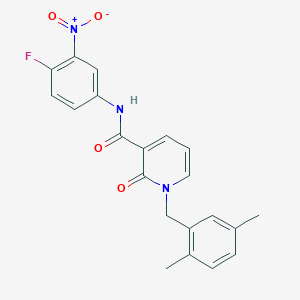
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)
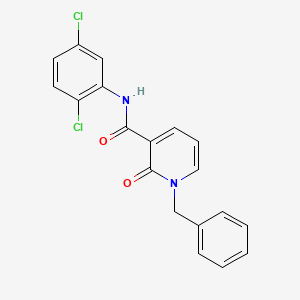
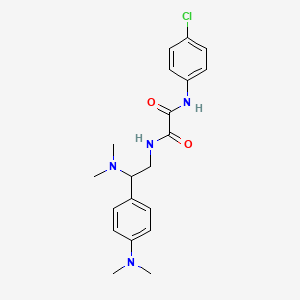
![2-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2489929.png)

